N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

Description

BenchChem offers high-quality N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-methyl-2-oxochromen-7-yl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQZQRAXGGXRRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

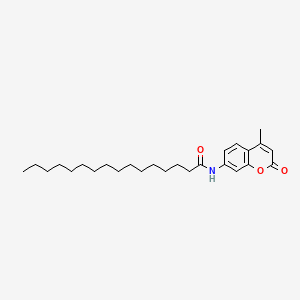

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856776 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353576-61-0 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide" chemical properties

Chemical Properties, Synthesis, and Application in PPT1 Kinetic Profiling[1]

Abstract

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide (Palmitoyl-AMC) is a fluorogenic substrate engineered for the specific quantification of Palmitoyl-Protein Thioesterase 1 (PPT1) activity. This molecule serves as a critical tool in the study of Neuronal Ceroid Lipofuscinosis (NCL), specifically CLN1 disease. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and a validated protocol for high-throughput enzymatic screening, emphasizing the necessity of detergent-mediated solubilization for accurate kinetic data.

Chemical & Physical Properties[1][2][3][4][5][6]

Palmitoyl-AMC functions as a "pro-fluorophore." In its acylated state, the electron-donating capability of the nitrogen at position 7 is suppressed by the amide linkage, significantly quenching fluorescence. Upon enzymatic hydrolysis, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | N-(4-Methyl-2-oxo-2H-chromen-7-yl)hexadecanamide |

| Common Synonyms | Palmitoyl-AMC; 7-Palmitamido-4-methylcoumarin |

| CAS Number | 1353576-61-0 |

| Molecular Formula | C₂₆H₃₉NO₃ |

| Molecular Weight | 413.59 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol, DMF.[1][2][3][4][5] Insoluble in water.[6] |

| Appearance | White to off-white crystalline solid |

| Excitation/Emission (Substrate) | Weak/Quenched (λex ~330 nm) |

| Excitation/Emission (Product: AMC) | λex 350-360 nm / λem 440-460 nm (Strong Blue Fluorescence) |

| pKa (Leaving Group) | ~7.8 (for the amino group of free AMC) |

Synthesis & Stability

The synthesis of Palmitoyl-AMC follows a standard nucleophilic acyl substitution mechanism. Due to the weak nucleophilicity of the aromatic amine on the coumarin ring, acylation requires activated carboxylic acid derivatives.

Synthetic Pathway (Schotten-Baumann Conditions)

The most robust method involves the reaction of Palmitoyl Chloride with 7-Amino-4-methylcoumarin (AMC) in an anhydrous organic solvent (DCM or THF) with a non-nucleophilic base (Pyridine or Triethylamine) to scavenge the HCl byproduct.

-

Activation: Palmitic acid is converted to Palmitoyl Chloride using Thionyl Chloride (

). -

Coupling: Palmitoyl Chloride is added dropwise to a solution of AMC and Pyridine at 0°C.

-

Purification: The product is precipitated in cold water and recrystallized from ethanol to remove unreacted AMC (which would cause high background fluorescence).

Stability Profile

-

Solid State: Stable for >2 years at -20°C when desiccated.[1][7][5]

-

Stock Solution (DMSO): Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

-

Hydrolytic Stability: The amide bond is stable at neutral pH (7.0–7.4). Spontaneous hydrolysis occurs at extreme pH (>10 or <3) or high temperatures (>60°C).

Mechanism of Action: The Fluorescence Switch

The utility of Palmitoyl-AMC relies on the restoration of the "push-pull" electron system within the coumarin ring upon cleavage.

Figure 1: Enzymatic hydrolysis mechanism. PPT1 cleaves the amide bond, releasing the fluorophore AMC.

Validated Experimental Protocol: PPT1 Kinetic Assay

Context: PPT1 is a lysosomal enzyme that removes palmitate from cysteine residues. Because Palmitoyl-AMC is highly hydrophobic, it cannot be simply dissolved in buffer. It requires a detergent-based delivery system to mimic the lipid interface where PPT1 naturally operates.

Reagents

-

Assay Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 (PPT1 has a neutral/acidic optimum depending on isoform, but pH 7.0 is standard for cytosolic activity screening).

-

Substrate Stock: 10 mM Palmitoyl-AMC in DMSO.

-

Detergent/Carrier: 10% Triton X-100 or 5% BSA (Fatty Acid Free).

-

Stop Solution: 0.5 M Glycine-NaOH, pH 10.5 (High pH maximizes AMC fluorescence and stops the enzyme).

Step-by-Step Methodology

-

Substrate Preparation (Critical Step):

-

Do not dilute the DMSO stock directly into the buffer; it will precipitate.

-

Micelle Formation: Mix 10 µL of 10 mM Palmitoyl-AMC stock with 90 µL of 10% Triton X-100. Vortex vigorously until clear.

-

Dilute this mixture into the Assay Buffer to achieve a final substrate concentration of 10–20 µM (Final Triton X-100 concentration should be ~0.1%).

-

-

Enzyme Incubation:

-

Add 10 µL of tissue homogenate or recombinant PPT1 (10–50 ng) to a black 96-well plate.

-

Add 90 µL of the Prepared Substrate Mix.

-

Incubate at 37°C for 30–60 minutes. Protect from light.

-

-

Termination & Readout:

-

Kinetic Mode (Preferred): Read fluorescence every 2 minutes at Ex 355 nm / Em 460 nm.

-

Endpoint Mode: Add 100 µL of Stop Solution (Glycine pH 10.5). Read fluorescence immediately.

-

-

Data Normalization:

-

Generate a standard curve using free 7-Amino-4-methylcoumarin (0–50 µM).

-

Convert RFU (Relative Fluorescence Units) to nmol of product released.

-

Calculate Specific Activity: nmol/min/mg protein.

-

Experimental Workflow Diagram

Figure 2: Workflow for PPT1 activity assay ensuring substrate solubility.

Troubleshooting & Expert Insights

-

Issue: High Background Fluorescence.

-

Issue: Signal Plateau.

-

Cause: Substrate depletion or enzyme instability.

-

Solution: Ensure <10% of substrate is consumed during the linear phase. Use a kinetic read to identify the linear range.

-

-

Issue: Precipitation.

-

Cause: Insufficient detergent.

-

Solution: Palmitoyl-AMC is a C16 lipid. It requires supramolecular assembly (micelles) to remain dispersed. Ensure Triton X-100 is >CMC (Critical Micelle Concentration, ~0.2 mM).

-

References

-

Sigma-Aldrich. (n.d.). N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide Product Information. Retrieved from [9]

-

Cayman Chemical. (n.d.).[7][5] Palmitoyl-L-carnitine & Derivatives Solubility Data. Retrieved from

- Camp, L. A., & Hofmann, S. L. (1993). Purification and properties of a palmitoyl-protein thioesterase that cleaves palmitate from H-Ras. Journal of Biological Chemistry, 268(30), 22566-22574.

-

AAT Bioquest. (n.d.). Spectrum of AMC (7-Amino-4-methylcoumarin). Retrieved from

-

Koster, A. J., et al. (2022). Identification of substrates of palmitoyl protein thioesterase 1. PLoS Biology. Retrieved from

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-Methyl-2-oxo-2h-chromen-7-yl)palmitamide | 1353576-61-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Oleyl Palmitamide CAS 16260-09-6 - Research Chemical [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chemscene.com [chemscene.com]

- 9. N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide | 1353576-61-0 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

Foreword

Molecular Structure and Spectroscopic Rationale

The chemical structure of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide combines a rigid, planar coumarin ring system with a long, flexible palmitamide chain. This duality will be reflected in its spectroscopic data. The coumarin core provides characteristic signals in the aromatic region of NMR spectra and distinct vibrational modes in IR spectroscopy. The long aliphatic chain of the palmitamide moiety will dominate the upfield region of the NMR spectra and contribute characteristic C-H stretching and bending vibrations in the IR spectrum. Mass spectrometry will be crucial for confirming the molecular weight and can provide structural information through fragmentation analysis.

Figure 1: Molecular structure of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol (¹H and ¹³C NMR)

A standard approach for acquiring NMR data for this type of molecule would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds, while DMSO-d₆ is excellent for compounds with amide protons that may exchange in other solvents.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, for improved signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three key regions: the aromatic coumarin signals, the aliphatic palmitamide signals, and the amide proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Amide N-H | ~8.0 - 9.0 | Singlet (broad) | 1H | The amide proton is deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is highly dependent on solvent and concentration. |

| Coumarin H -5 | ~7.5 - 7.7 | Doublet | 1H | This proton is part of the aromatic system and is coupled to H-6. |

| Coumarin H -6, H -8 | ~6.8 - 7.4 | Multiplet | 2H | These aromatic protons will show coupling to their neighbors. |

| Coumarin H -3 | ~6.1 - 6.3 | Singlet | 1H | This vinylic proton of the coumarin system typically appears as a sharp singlet. |

| Coumarin C4-CH ₃ | ~2.4 | Singlet | 3H | The methyl group attached to the double bond of the coumarin ring. |

| Amide α-CH ₂ | ~2.2 - 2.4 | Triplet | 2H | These protons are adjacent to the amide carbonyl and will be deshielded. They will appear as a triplet due to coupling with the adjacent methylene group. |

| Palmitamide CH ₂ chain | ~1.2 - 1.7 | Multiplet (broad) | ~26H | The long methylene chain will result in a large, overlapping multiplet in the upfield region. |

| Terminal CH ₃ | ~0.8 - 0.9 | Triplet | 3H | The terminal methyl group of the palmitamide chain will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Amide C =O | ~170 - 175 | The amide carbonyl carbon is typically found in this region. |

| Coumarin C =O (C-2) | ~160 - 162 | The lactone carbonyl of the coumarin ring is highly deshielded. |

| Aromatic/Vinylic C | ~100 - 155 | A series of signals corresponding to the carbons of the coumarin ring system. Quaternary carbons will generally be weaker. |

| Palmitamide C H₂ chain | ~22 - 34 | The methylene carbons of the long alkyl chain will give rise to a cluster of signals in this region. |

| Coumarin C4-C H₃ | ~18 - 20 | The methyl carbon of the coumarin ring. |

| Terminal C H₃ | ~14 | The terminal methyl carbon of the palmitamide chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (FT-IR)

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3300 | N-H stretch | Amide | The N-H stretching vibration of the secondary amide. |

| ~2920, ~2850 | C-H stretch (asymmetric and symmetric) | Aliphatic (CH₂, CH₃) | These strong absorptions are characteristic of the long alkyl chain of the palmitamide moiety. |

| ~1720 | C=O stretch | Lactone (Coumarin) | The carbonyl stretching of the α,β-unsaturated lactone in the coumarin ring. |

| ~1680 | C=O stretch (Amide I band) | Amide | The primary carbonyl stretch of the amide group. |

| ~1620, ~1580, ~1500 | C=C stretch | Aromatic Ring | These bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring of the coumarin. |

| ~1540 | N-H bend (Amide II band) | Amide | This band arises from a combination of N-H bending and C-N stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol (MS)

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To induce fragmentation, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID). This will provide valuable structural information.

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₂₆H₃₉NO₃

-

Molecular Weight: 413.59 g/mol

-

Predicted [M+H]⁺: m/z 414.30

Predicted Fragmentation Pathway:

Upon collision-induced dissociation, fragmentation is likely to occur at the amide bond, which is the weakest point in the molecule.

Figure 2: Predicted major fragmentation pathway for N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide.

The two major predicted fragments would be:

-

The palmitoyl acylium ion: [C₁₆H₃₁O]⁺ with a predicted m/z of 240.21.

-

The protonated 7-amino-4-methylcoumarin: [C₁₀H₉NO₂ + H]⁺ with a predicted m/z of 176.07.

The presence of these two fragments would provide strong evidence for the structure of the parent molecule.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide. By leveraging fundamental principles of NMR, IR, and MS, and drawing comparisons with related structures, a comprehensive analytical profile has been constructed. Researchers synthesizing or working with this compound can use this guide to anticipate the expected spectroscopic features, aiding in the confirmation of its synthesis and purity. The methodologies described herein represent standard, robust approaches for the characterization of novel organic molecules, ensuring both accuracy and reliability in experimental outcomes.

References

While direct spectroscopic data for the title compound was not found in the initial search, the following references provide relevant information on the synthesis and characterization of similar coumarin derivatives, and are representative of the techniques discussed.

-

Krishna, N. H., Vasu, K., Nagaraju, K., & Rao, C. V. (2014). Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. Der Pharma Chemica, 6(4), 393-397. Link

-

Reddy, T. S., K, V., & K, N. (2014). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. Medicinal Chemistry Research, 23, 4383-4395. Link

-

Sigma-Aldrich. N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide. Product Page. Link

-

ChemScene. N-(4-Methyl-2-oxo-2h-chromen-7-yl)palmitamide. Product Page. Link

Technical Whitepaper: Solubility & Handling of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

[1]

Executive Summary

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a lipophilic, fluorogenic probe utilized primarily to assay amidase activity (e.g., ceramidases, fatty acid amide hydrolases) or probe hydrophobic pockets in biological systems.[1] Structurally, it fuses a polar, fluorescent 7-amino-4-methylcoumarin (AMC) "head" with a hydrophobic C16 palmitoyl "tail."[1]

This amphiphilic (yet predominantly lipophilic) nature creates a unique solubility challenge: the compound is insoluble in aqueous media and prone to aggregation in polar organic solvents if not handled correctly. This guide provides a self-validating framework for preparing stable stock solutions and ensuring assay reproducibility.

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must understand the competition between its two structural domains.

| Domain | Chemical Nature | Solvent Affinity |

| Coumarin Core (AMC) | Aromatic, Planar, Polar | Soluble in DMSO, DMF, Acetone.[1] |

| Palmitoyl Tail (C16) | Aliphatic, Flexible, Hydrophobic | Soluble in Chloroform, DCM, Hexane. |

The Solubility Paradox: The coumarin head resists dissolution in pure hydrocarbons (like hexane), while the palmitoyl tail resists dissolution in short-chain alcohols (like methanol). Therefore, the optimal solvents are those that can accommodate both aromatic polarity and aliphatic lipophilicity.

Calculated Properties

Solubility Landscape: The "Traffic Light" Guide

Do not rely on generic "solubility tables." Use this tiered system to select the correct solvent for your specific application.

● PREFERRED (Primary Stock Solvents)

-

Dimethyl Sulfoxide (DMSO): The gold standard for biological stock solutions.

-

Capacity: Typically 5–10 mM (approx. 2–4 mg/mL).

-

Pros: Miscible with water; high boiling point; stabilizes the amide bond.

-

Cons: Hygroscopic (absorbs water, which causes precipitation).

-

-

Dimethylformamide (DMF): An excellent alternative if DMSO interferes with specific downstream reactions.

-

Capacity: Similar to DMSO.[1]

-

-

Chloroform / Dichloromethane (DCM):

-

Use Case: Synthesis, extraction, or transfer. Not for biological assays (immiscible with water).

-

Capacity: Very High (>10 mg/mL).

-

● CAUTION (Secondary Solvents)

-

Ethanol / Methanol:

-

Acetone: Good solubility, but high volatility makes concentration management difficult.[1]

● FORBIDDEN (Non-Solvents)

-

Water / PBS / TRIS: Completely insoluble.[1]

-

Diethyl Ether: Poor solubility due to the polar coumarin head.

Visualizing the Solubilization Strategy

The following diagram illustrates the decision logic for solvent selection and the mechanism of "crashing out" during aqueous dilution.

Figure 1: Solubilization decision tree highlighting the risk of aqueous precipitation.[1]

Protocol: Preparation of a Robust Stock Solution

Objective: Prepare a 5 mM stock solution in DMSO that is stable and ready for dilution.

Reagents Required[1][3][4][5][6]

-

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide (MW: 413.6 g/mol ).[1][3]

-

Anhydrous DMSO (Water content <0.1% is critical).

-

Amber glass vials (Borosilicate).

Step-by-Step Methodology

-

Weighing: Weigh approximately 2.1 mg of the compound.

-

Calculation: Calculate the required DMSO volume for 5 mM.

-

Example: For 2.1 mg, add ~1015

L of DMSO.

-

-

Solubilization: Add the DMSO to the vial. Vortex vigorously for 30 seconds.[1]

-

Tip: If particles remain, sonicate in a water bath at 35°C for 5 minutes.[1] The solution must be perfectly clear.

-

-

Inspection: Hold the vial up to a light source. Any turbidity indicates incomplete dissolution.[1]

-

Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C in the dark.

The "Crash-Out" Problem: Troubleshooting Aqueous Dilution

The most common failure mode with Palmitoyl-AMC is silent precipitation .[1] When the DMSO stock is added to an aqueous buffer, the hydrophobic palmitoyl tails instantly aggregate, forming invisible nanoparticles that scatter light and reduce effective concentration.

The Solution: "Carrier-Assisted Dilution"

Never dilute directly into pure buffer.[1] Always ensure your buffer contains a dispersant .[1]

| Dispersant | Concentration | Mechanism |

| BSA (Bovine Serum Albumin) | 0.1% - 1.0% (w/v) | Albumin has hydrophobic pockets that bind the palmitoyl tail, keeping the probe in solution.[1] |

| Triton X-100 / Tween-20 | 0.01% - 0.05% (v/v) | Forms mixed micelles with the probe.[1] |

| Cyclodextrin ( | 1 - 5 mM | Encapsulates the hydrophobic tail.[1] |

Validated Dilution Workflow

References

-

Sigma-Aldrich. 7-Amino-4-methylcoumarin Product Information.[1] (Standard solubility reference for the AMC core). Link

-

Cayman Chemical. 7-Amino-4-methylcoumarin Solubility Data. (Provides DMSO/DMF limits for AMC derivatives). Link

-

PubChem. Compound Summary: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide.[1] (Structural confirmation and LogP data). Link

-

BenchChem. Solubility and Stability of Coumarin Derivatives. (General guide on handling hydrophobic coumarins). Link

"N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide" CAS number 1353576-61-0 properties

CAS Number: 1353576-61-0 Synonyms: Palmitoyl-AMC, N-(4-Methylcoumarin)palmitamide, Palmitamido-AMC Content Type: Technical Reference & Experimental Guide

Executive Summary

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide (Palmitoyl-AMC) is a specialized fluorogenic substrate designed for the kinetic analysis of enzymes capable of hydrolyzing fatty acid amides. Unlike common lipase substrates which utilize ester linkages (e.g., 4-Methylumbelliferyl palmitate), this compound features a robust amide bond linking the palmitic acid tail to the 7-amino-4-methylcoumarin (AMC) fluorophore.

This structural distinction makes it a critical probe for studying Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) —enzymes central to endocannabinoid signaling and inflammation regulation. Upon enzymatic cleavage, the non-fluorescent substrate releases highly fluorescent AMC, allowing for real-time, high-throughput screening of enzyme activity and inhibitor potency.

Chemical Identity & Physicochemical Properties[1]

| Property | Specification |

| Chemical Name | N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide |

| CAS Number | 1353576-61-0 |

| Molecular Formula | C₂₆H₃₉NO₃ |

| Molecular Weight | 413.59 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; insoluble in water |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |

| Excitation Max | 350–360 nm |

| Emission Max | 440–460 nm |

| Purity Grade | ≥95% (HPLC) |

| Storage | -20°C, desiccated, protected from light |

Mechanism of Action

The utility of Palmitoyl-AMC relies on the principle of fluorogenic dequenching . In its acylated state, the electron-withdrawing amide bond quenches the fluorescence of the coumarin ring system.

-

Recognition: The hydrophobic palmitoyl chain (C16) facilitates entry into the substrate-binding pocket of amidases (e.g., FAAH, NAAA) that typically process endogenous substrates like Palmitoylethanolamide (PEA).

-

Hydrolysis: The enzyme attacks the amide carbonyl, cleaving the bond between the fatty acid and the fluorophore.

-

Signal Generation: The leaving group, 7-Amino-4-methylcoumarin (AMC) , regains its conjugation and fluorescence properties, emitting intense blue fluorescence at 460 nm upon excitation at 360 nm.

Reaction Pathway Diagram

Figure 1: Enzymatic hydrolysis mechanism of Palmitoyl-AMC. The reaction yields Palmitic Acid and the fluorescent reporter AMC.

Experimental Applications

Target Enzymes

-

Fatty Acid Amide Hydrolase (FAAH): The primary catabolic enzyme for fatty acid amides (e.g., Anandamide). Palmitoyl-AMC mimics Palmitoylethanolamide (PEA), a key anti-inflammatory lipid mediator.

-

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal enzyme active at acidic pH, distinct from FAAH.

-

Sirtuins (SIRT): Specifically those with deacylase activity toward long-chain fatty acids (e.g., SIRT6), although peptide-based substrates are more common.

Critical Distinction: Amide vs. Ester

Researchers often confuse this compound with 4-Methylumbelliferyl palmitate (4-MUP) .

-

Palmitoyl-AMC (CAS 1353576-61-0): Contains an Amide bond.[1] Targets Amidases (FAAH, NAAA).

-

4-MUP: Contains an Ester bond. Targets Lipases .

-

Note: Using the wrong substrate will yield false negatives if the enzyme lacks specific amidase activity.

Detailed Assay Protocol: FAAH Activity Screening

This protocol describes a continuous kinetic assay to measure FAAH activity using Palmitoyl-AMC.

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 4.14 mg of Palmitoyl-AMC in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C in aliquots; avoid freeze-thaw cycles.

-

Assay Buffer (FAAH): 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA (Fatty Acid Free), pH 8.0.

-

Note: BSA is critical to solubilize the hydrophobic product (Palmitic acid) and prevent product inhibition.

-

-

AMC Standard (for quantification): Prepare a dilution series of free 7-Amino-4-methylcoumarin (0–10 µM) in Assay Buffer.

Assay Workflow

-

Plate Setup: Use a 96-well black-walled, clear-bottom microplate.

-

Enzyme Addition: Add 90 µL of enzyme solution (purified FAAH or tissue homogenate) to wells.

-

Incubation: Pre-incubate at 37°C for 10 minutes (if testing inhibitors, add inhibitor during this step).

-

Substrate Initiation: Dilute the 10 mM Stock to 100 µM in Assay Buffer (intermediate). Add 10 µL of this intermediate to the wells for a final concentration of 10 µM .

-

Measurement: Immediately monitor fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 30–60 minutes at 37°C.

Experimental Logic Diagram

Figure 2: Step-by-step workflow for the fluorometric FAAH activity assay.

Data Analysis & Troubleshooting

Quantification

Convert Relative Fluorescence Units (RFU) to molar activity using an AMC standard curve.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Check stock purity; ensure storage at -20°C. |

| No Signal | Enzyme inactive or wrong pH | Verify enzyme viability. Use pH 8.0 for FAAH, pH 4.5 for NAAA. |

| Precipitation | Substrate insolubility | Ensure final DMSO < 2%. Add 0.1% BSA or Triton X-100 to buffer. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten assay time. |

Safety & Handling

-

Hazards: Palmitoyl-AMC is generally classified as non-hazardous, but DMSO (solvent) is penetrating. Wear gloves and safety glasses.

-

Disposal: Dispose of chemical waste in accordance with local environmental control regulations.

References

-

Gil-Ordóñez, A., et al. (2018). Fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) as targets for pain management.

-

Wang, J., et al. (2008). A fluorometric assay for fatty acid amide hydrolase activity. (Methodology grounding for AMC-based FAAH assays).

-

PubChem Compound Summary. (2024). CID 71313620 (Palmitoyl-AMC).

-

Sigma-Aldrich. (2024). Product Specification: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide.[2][3][4][1][5][6][3]

Sources

- 1. 7509-73-1|Nsc 408165|BLD Pharm [bldpharm.com]

- 2. N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide | 1353576-61-0 [sigmaaldrich.com]

- 3. N-(4-Methyl-2-oxo-2h-chromen-7-yl)palmitamide | 1353576-61-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. N-(4-Methyl-2-oxo-2h-chromen-7-yl)palmitamide - [sigmaaldrich.com]

- 6. astechireland.ie [astechireland.ie]

A Technical Guide to the Biological Activity of Novel Coumarin-Lipid Conjugates

Executive Summary

Coumarin, a versatile heterocyclic scaffold, has long been a focal point in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the therapeutic efficacy of many coumarin derivatives is often hampered by poor solubility and limited bioavailability. A promising strategy to overcome these limitations is the conjugation of the coumarin core with lipid moieties. This guide provides an in-depth technical exploration of novel coumarin-lipid conjugates, designed for researchers, scientists, and drug development professionals. We will delve into the design rationale, synthetic strategies, and diverse biological activities of these hybrid molecules. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, comparative data analysis, and visual diagrams of key workflows and mechanistic pathways to equip researchers with the knowledge to design, synthesize, and evaluate the next generation of coumarin-based therapeutics.

The Strategic Imperative: Why Conjugate Coumarins with Lipids?

The Coumarin Core: A Privileged Pharmacophore

The benzopyran-2-one skeleton of coumarin is a simple, low molecular weight structure that serves as a foundational scaffold for a vast number of synthetic and natural products.[1] Its derivatives have been shown to modulate numerous biological pathways, acting as anticoagulants, enzyme inhibitors, and receptor agonists or antagonists.[3][4] The inherent fluorescence of the coumarin nucleus is an additional advantage, allowing for its use in bioimaging and as a probe to track molecular interactions and cellular uptake.[]

Lipids: More Than Just Solubilizers

In drug development, lipids are critical components for formulating drug delivery systems. Their utility extends far beyond simple solubilization. Conjugating a drug molecule to a lipid can profoundly alter its pharmacokinetic and pharmacodynamic profile. Key advantages include:

-

Enhanced Membrane Permeability: The lipophilic nature of the lipid tail facilitates passage across the lipid bilayers of cell membranes, improving intracellular drug concentration.[][6]

-

Improved Bioavailability: By increasing absorption and reducing first-pass metabolism, lipid conjugation can enhance the overall bioavailability of a therapeutic agent.[1]

-

Targeted Delivery: Specific lipids can be used to target particular tissues or to be incorporated into larger nanocarrier systems like solid lipid nanoparticles (SLNs) or liposomes for controlled release.[6][7]

The Synergy of Conjugation: A Design Rationale

The conjugation of a coumarin with a lipid creates a hybrid molecule that leverages the biological activity of the coumarin and the drug delivery advantages of the lipid. This molecular hybridization aims to create a new chemical entity with superior therapeutic properties compared to the parent molecules.[8][9] The lipid tail can act as an anchor, localizing the coumarin moiety at the cell membrane, or facilitate its transport into the cell, where the coumarin can then exert its effect on intracellular targets.

Caption: Conceptual design of a coumarin-lipid conjugate.

Synthesis and Characterization of Coumarin-Lipid Conjugates

General Synthetic Strategies

The creation of coumarin-lipid conjugates typically involves standard organic chemistry reactions that form a stable covalent bond between the coumarin scaffold and the lipid chain. The choice of reaction depends on the available functional groups on both parent molecules. Commonly, a hydroxyl or amino group on the coumarin is reacted with a carboxylic acid group on the lipid (or vice versa) to form an ester or amide linkage, respectively.[10][11]

The general workflow involves synthesis, purification, and characterization to ensure the final product's identity and purity before biological evaluation.

Caption: Experimental workflow for synthesis and evaluation.[12]

Experimental Protocol: Synthesis of a Coumarin-3-Carboxylic Acid-Amino Acid Conjugate

This protocol describes a general method for synthesizing coumarin-amino acid conjugates using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents, a common strategy for forming peptide bonds.[10]

Materials:

-

Coumarin-3-carboxylic acid (1 equivalent)

-

Amino acid methyl ester hydrochloride (1 equivalent)

-

Triethylamine (TEA) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: Dissolve coumarin-3-carboxylic acid (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Activation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq.) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Amine Addition: In a separate flask, suspend the amino acid methyl ester hydrochloride (1 eq.) in DCM and add TEA (1.1 eq.) to neutralize the salt. Stir for 15 minutes.

-

Coupling: Add the neutralized amino acid solution to the activated coumarin solution dropwise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

-

Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure coumarin-amino acid conjugate.[10]

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Anticancer Activity of Coumarin-Lipid Conjugates

The conjugation of lipids to coumarins has yielded numerous hybrid molecules with potent anticancer activity against a wide range of cancer cell lines.[8][9][13] The lipid component often enhances cellular uptake, allowing the coumarin warhead to reach its intracellular targets more effectively.

Mechanisms of Action

Coumarin-lipid conjugates exert their anticancer effects through diverse and multifaceted mechanisms:

-

Induction of Apoptosis: Many conjugates trigger programmed cell death by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.[8]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G0/G1 or G2/M.[14]

-

Enzyme Inhibition: Key enzymes involved in cancer progression, such as topoisomerase II, vascular endothelial growth factor receptor 2 (VEGFR2), and protein kinase CK2, have been identified as targets.[10][15][16]

-

Inhibition of Signaling Pathways: Coumarin derivatives can inhibit critical pro-survival signaling pathways like PI3K/Akt/mTOR, leading to reduced proliferation and increased cell death.[8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.[8]

Quantitative Anticancer Activity Data

The cytotoxic effect of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. Lower IC₅₀ values indicate higher potency.

| Conjugate/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Maslinic Acid-Coumarin (10) | B16-F10 (Melanoma) | 0.6 | [17] |

| Maslinic Acid-Coumarin (10) | HT29 (Colon) | 1.1 | [17] |

| Maslinic Acid-Coumarin (10) | Hep G2 (Liver) | 0.9 | [17] |

| 4-Fluoro Benzamide (14b) | HepG2 (Liver) | 2.62 | [15] |

| 4-Fluoro Benzamide (14b) | HeLa (Cervical) | 0.39 | [15] |

| 2,5-Difluoro Benzamide (14e) | HepG2 (Liver) | 4.85 | [15] |

| 2,5-Difluoro Benzamide (14e) | HeLa (Cervical) | 0.75 | [15] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening test for potential anticancer drugs.[18][19] It measures the metabolic activity of mitochondrial succinate dehydrogenase in living cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test coumarin-lipid conjugate (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the coumarin-lipid conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 15-30 minutes and then measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration.[18]

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity

Coumarin derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[2][20][21] The conjugation with lipids can enhance this activity, potentially by disrupting the microbial cell membrane.[20][22]

Quantitative Antimicrobial Activity Data Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-loaded SLNs | MRSA | 1.08 | [7] |

| Derivative 7c | S. aureus | 31.25 | [23] |

| Derivative 8c | B. subtilis | 31.25 | [23] |

| Derivative 9c | C. albicans | 31.25 | [23] |

Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution Assay)

This is a standard method for determining the MIC of an antimicrobial agent.[12]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Test coumarin-lipid conjugate

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a stock solution of the test compound. In the 96-well plate, perform a two-fold serial dilution of the compound in the broth medium across 10-12 wells.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension. The final volume in each well should be uniform (e.g., 200 µL).

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[12]

Anti-inflammatory Activity

Coumarins are known to possess significant anti-inflammatory properties, which can be attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[24][25] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.[25] Lipid conjugation can potentially enhance the delivery of these inhibitors to inflamed tissues.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which convert arachidonic acid into prostaglandins.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Reaction buffer

-

Arachidonic acid (substrate)

-

Test coumarin-lipid conjugate

-

Positive control inhibitor (e.g., Aspirin, Celecoxib)

-

Prostaglandin E₂ (PGE₂) ELISA kit

Procedure:

-

Enzyme Reaction Setup: In separate wells of a microplate for COX-1 and COX-2, combine the respective enzyme, reaction buffer, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., 1M HCl).

-

Quantification: Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.[12]

Future Perspectives and Conclusion

The conjugation of coumarins with lipids represents a highly promising and rational approach in modern drug design. These hybrid molecules have consistently demonstrated enhanced biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. The lipid moiety effectively acts as a vehicle, improving the pharmacokinetic properties and cellular penetration of the potent coumarin pharmacophore.

Future research should focus on optimizing the linker between the coumarin and lipid to control drug release, exploring a wider variety of lipid tails to achieve tissue-specific targeting, and incorporating these conjugates into advanced nanodelivery systems like solid lipid nanoparticles and nanostructured lipid carriers. The continued exploration of structure-activity relationships will be crucial for designing next-generation conjugates with even greater potency and selectivity. This guide provides the foundational knowledge and practical protocols to empower researchers to contribute to this exciting and impactful field of medicinal chemistry.

References

- Vertex AI Search. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.

- MDPI. (2000, February 16). Novel Coumarin Derivatives with Expected Biological Activity.

- ACS Publications. (2021, May 6). Synthesis and Biological Activity of Triterpene–Coumarin Conjugates.

- BOC Sciences. (2025, September 9). Coumarin-Based Fluorescent Probes for Imaging.

- PMC. (2022, November 28). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition.

- PubMed. (2024, March 6). Design, Synthesis, and Biological Activities of Novel Coumarin Derivatives as Pesticide Candidates.

- PMC. (2021, March 16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.

- PMC. (n.d.). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities.

- PubMed. (2021, March 11). Structure-Activity Relationship Studies of Coumarin-like Diacid Derivatives as Human G Protein-Coupled Receptor-35 (hGPR35) Agonists and a Consequent New Design Principle.

- PMC. (n.d.). Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies.

- RSC Publishing. (2024, August 6). Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition.

- PMC. (n.d.). Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus.

- MDPI. (2025, August 28). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications.

- PMC. (n.d.). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives.

- ResearchGate. (2025, August 6). The Anti-inflammatory Effect of Coumarin and its Derivatives | Request PDF.

- ACS Publications. (2023, July 13). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents | ACS Omega.

- ResearchGate. (2025, August 10). Coumarin and Derivates as Lipid Lowering Agents | Request PDF.

- ResearchGate. (n.d.). Coumarin Derivatives with Antimicrobial and Antioxidant Activities.

- MDPI. (2020, July 16). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents.

- Benchchem. (n.d.). The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide for Researchers.

- MDPI. (2016, October 2). Natural and Synthetic Coumarins with Effects on Inflammation.

- Journal of Physiology and Pharmacology. (n.d.). CELLULAR UPTAKE OF COUMARIN-6 AS A MODEL DRUG LOADED IN SOLID LIPID NANOPARTICLES.

- PubMed. (2019, March 15). Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway.

- MDPI. (2020, October 29). Coumarin-Modified CQDs for Biomedical Applications—Two-Step Synthesis and Characterization.

- MDPI. (2020, July 17). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study.

- Journal of Applied Pharmaceutical Science. (2023, September 4). A bibliometric analysis Hybrids based on coumarins and their anticancer activities.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Journal of Medicinal and Pharmaceutical Chemistry Research. (2024, October 15). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Arabian Journal of Chemistry. (2024, April 25). Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents.

- MDPI. (2013, January 10). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity.

- PubMed. (2024, July 15). Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity.

- International Journal of Pharmaceutical Sciences Review and Research. (2016, December 24). Current Developments of C3-Substituted Coumarin Hybrids as Anti-Cancer Agents.

- PMC. (2013, May 28). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin.

- Jordan Journal of Biological Sciences. (2022, January 8). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives.

- PubMed. (2008, March 15). Structure-activity relationship of coumarin derivatives on xanthine oxidase-inhibiting and free radical-scavenging activities.

- PMC. (n.d.). Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights for Therapeutic Coumarin Hybrids.

- MDPI. (2023, March 30). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs.

- IOVS. (2010, June 15). Physicochemical Properties Affecting Retinal Drug/ Coumarin-6 Delivery from Nanocarrier Systems via Eyedrop Administration.

- PMC. (n.d.). Coumarin: A natural solution for alleviating inflammatory disorders.

- PMC. (2012, March 2). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.

- MDPI. (2025, October 3). Coumarin–Dithiocarbamate Derivatives as Biological Agents.

- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.

- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15).

Sources

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of Coumarin-like Diacid Derivatives as Human G Protein-Coupled Receptor-35 (hGPR35) Agonists and a Consequent New Design Principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications [mdpi.com]

- 7. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. japsonline.com [japsonline.com]

- 14. Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights for Therapeutic Coumarin Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04226C [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ijprajournal.com [ijprajournal.com]

- 19. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 21. mdpi.com [mdpi.com]

- 22. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Fluorogenic Probe: A Technical Guide to the Discovery and Application of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide, a pivotal fluorogenic substrate in the study of lipid signaling. Developed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale and technical methodologies that underpin the utility of this compound in advancing our understanding of N-acylethanolamine metabolism.

Introduction: The Need for a Specific Amidase Substrate

The landscape of lipid signaling is populated by a diverse array of bioactive molecules that modulate a wide range of physiological processes. Among these, the N-acylethanolamines (NAEs) have emerged as a critical class of lipid mediators. A prominent member of this family is N-palmitoylethanolamide (PEA), an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties. The in vivo concentrations of PEA, and thus its biological activity, are tightly regulated by its enzymatic hydrolysis.

A key enzyme in this regulatory process is N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase that preferentially hydrolyzes PEA into palmitic acid and ethanolamine. Given its central role in terminating PEA signaling, NAAA has become an attractive therapeutic target for inflammatory and pain-related disorders. The development of NAAA inhibitors holds the promise of potentiating the endogenous beneficial effects of PEA.

However, the robust investigation of NAAA activity and the high-throughput screening for its inhibitors were hampered by the lack of a sensitive and specific assay. This created a critical need for a tool that could reliably report on NAAA's catalytic activity in a continuous and high-throughput manner. The discovery of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide, also known as N-(4-methylcoumarin)palmitamide (PAMCA), directly addressed this need, providing a fluorogenic substrate that has since become instrumental in the field.

The Genesis of a Fluorogenic Probe: Rationale and Design

The development of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide was a targeted effort to create a molecule that would be specifically recognized and cleaved by NAAA, resulting in a readily detectable signal. The design of this fluorogenic substrate was based on a clever combination of a fluorescent reporter group and a substrate-mimicking moiety.

The core of the signaling mechanism lies in the use of a coumarin-based fluorophore, specifically 7-amino-4-methylcoumarin (AMC). AMC is a well-characterized fluorophore that exhibits minimal fluorescence when its amino group is part of an amide bond. However, upon enzymatic cleavage of the amide linkage, the free 7-amino-4-methylcoumarin is liberated, resulting in a significant increase in fluorescence intensity.

To confer specificity for NAAA, the 7-amino group of AMC was acylated with palmitic acid, a 16-carbon saturated fatty acid. This palmitoyl group mimics the endogenous substrate of NAAA, N-palmitoylethanolamide (PEA). The resulting molecule, N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide, was hypothesized to be an ideal substrate for NAAA, which would recognize and hydrolyze the amide bond, releasing the highly fluorescent AMC.

The enzymatic reaction at the heart of this discovery is illustrated below:

Caption: Enzymatic hydrolysis of the fluorogenic substrate.

Synthesis and Characterization: From Precursors to Probe

The synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a multi-step process that begins with the synthesis of the 7-amino-4-methylcoumarin core, followed by its acylation with palmitic acid.

Synthesis of 7-Amino-4-methylcoumarin

The foundational 7-amino-4-methylcoumarin is typically synthesized via the Pechmann condensation, a classic method for preparing coumarins.

Experimental Protocol: Pechmann Condensation for 7-Amino-4-methylcoumarin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 equivalent of m-aminophenol with 1.1 equivalents of ethyl acetoacetate.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, to the reaction mixture with stirring.

-

Heating: Heat the reaction mixture to 100-120°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent, such as ethanol, to yield pure 7-amino-4-methylcoumarin.

Synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

The final step involves the acylation of the 7-amino group of the coumarin core with a palmitoyl group. This is typically achieved by reacting 7-amino-4-methylcoumarin with an activated form of palmitic acid, such as palmitoyl chloride.

Experimental Protocol: Acylation of 7-Amino-4-methylcoumarin

-

Dissolution: Dissolve 1 equivalent of 7-amino-4-methylcoumarin in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Slowly add a solution of 1.1 equivalents of palmitoyl chloride in the same anhydrous solvent to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide.

Characterization Data

The structure and purity of the synthesized N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₂₆H₃₉NO₃ |

| Molecular Weight | 413.59 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to the coumarin ring protons, the methyl group, and the long aliphatic chain of the palmitoyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the coumarin and amide, aromatic carbons, and the aliphatic carbons of the palmitoyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Purity (HPLC) | ≥95% |

Application in a High-Throughput NAAA Activity Assay

The primary application of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is in a fluorescence-based assay to measure the activity of NAAA. This assay is highly sensitive, continuous, and adaptable for high-throughput screening of NAAA inhibitors.

Experimental Protocol: Fluorometric NAAA Activity Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer with a pH of 4.5-5.0, optimal for NAAA activity (e.g., 50 mM sodium acetate, 0.1% Triton X-100).

-

Enzyme Solution: Prepare a solution of purified NAAA or a cell lysate containing NAAA in the assay buffer.

-

Substrate Solution: Prepare a stock solution of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide in a suitable organic solvent like DMSO. Dilute to the final working concentration in the assay buffer.

-

Inhibitor Solutions (for screening): Prepare serial dilutions of test compounds in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the test compound or vehicle (DMSO) to the respective wells.

-

Add the enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for 7-amino-4-methylcoumarin (typically ~355 nm excitation and ~460 nm emission).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

-

Determine the IC₅₀ values for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for a fluorometric NAAA activity assay.

Conclusion: A Catalyst for Discovery

The development of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide represents a significant advancement in the study of lipid-modifying enzymes. Its rational design, based on the specific substrate preference of NAAA and the principles of fluorescence quenching and release, has provided the scientific community with a robust and sensitive tool. This fluorogenic substrate has been instrumental in elucidating the biochemical properties of NAAA and has facilitated the discovery of novel NAAA inhibitors with therapeutic potential. As research into the endocannabinoid system and related lipid signaling pathways continues to expand, the utility of this elegant molecular probe is poised to endure, enabling further discoveries in this exciting field.

References

-

Ghil, S. H., Kim, D. W., Kim, G. J., & Kim, H. J. (2012). Assay System for N-acylethanolamines Degradation Enzyme, N-acylethanolamine-hydrolyzing Acid Amidase. Biomedical Science Letters, 18(4), 438-444. [Link][1]

Sources

Technical Whitepaper: Mechanism of Action and Assay Integration of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide (PAMCA)

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers Focus: High-Throughput Screening (HTS) of N-acylethanolamine-hydrolyzing acid amidase (NAAA)

Executive Summary

In the landscape of lipid signaling and endocannabinoid metabolism, N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a high-value therapeutic target for neuroinflammation and chronic pain. NAAA preferentially degrades palmitoylethanolamide (PEA), an endogenous lipid mediator that exerts profound anti-inflammatory effects via PPAR-α activation.

Historically, the discovery of NAAA inhibitors was bottlenecked by the lack of high-throughput screening (HTS) methodologies. Native substrates like PEA required cumbersome, low-throughput LC-MS or radiometric readouts. The design and synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide (CAS: 1353576-61-0)—commonly referred to in the literature as PAMCA (Palmitoyl-AMC)—resolved this analytical roadblock. By coupling a palmitoyl chain to a fluorogenic coumarin leaving group, PAMCA enables continuous, real-time kinetic monitoring of NAAA activity, fundamentally accelerating the drug discovery pipeline for this target [1].

Biological Context and Catalytic Mechanism

NAAA is a lysosomal enzyme belonging to the choloylglycine hydrolase family. Unlike fatty acid amide hydrolase (FAAH), which is a serine hydrolase, NAAA operates as an N-terminal nucleophile (Ntn) hydrolase [2].

The Activation and Cleavage Cycle

NAAA is synthesized as an inactive zymogen. Upon reaching the acidic environment of the lysosome (pH ~4.5), it undergoes an autocatalytic cleavage that splits the protein into

When PAMCA is introduced to active NAAA, the exposed Cys126 executes a nucleophilic attack on the amide carbonyl of the substrate. This breaks the amide bond, releasing two products:

-

Palmitic acid (a silent byproduct).

-

7-Amino-4-methylcoumarin (AMC) , a highly fluorescent reporter molecule.

Because the amide-bound PAMCA is optically distinct from the free AMC amine, the reaction yields a massive increase in fluorescence (Excitation: 355 nm / Emission: 460 nm) that is directly proportional to enzyme velocity [3].

Autocatalytic activation of NAAA and subsequent nucleophilic cleavage of the PAMCA substrate.

Kinetic Profiling: PAMCA vs. Native Substrate

As application scientists, we must balance physiological relevance with assay practicality. While PAMCA is a synthetic substrate, its binding affinity for human NAAA is actually superior (lower

Table 1: Kinetic Parameters of hNAAA Substrates

| Substrate | Substrate Type | Apparent | Relative Hydrolysis Rate | Detection Modality |

| PEA | Native Endogenous | ~21.0 | High (100%) | LC-MS / Radiometric ( |

| PAMCA | Synthetic Fluorogenic | ~6.2 | Low (~1%) | Fluorescence (Ex 355 / Em 460) |

Data synthesized from mass spectrometric and fluorometric characterizations of human NAAA [2].

Experimental Protocol: Self-Validating HTS Fluorogenic Assay

To successfully deploy PAMCA in an inhibitor screening campaign, the assay environment must precisely mimic the lysosomal conditions required for NAAA activity. The following step-by-step methodology is designed as a self-validating system to ensure data integrity and eliminate false positives [4].

Reagent and Buffer Causality

-

100 mM Citrate-Phosphate Buffer (pH 4.5): Causality: NAAA strictly requires an acidic pH to maintain the protonation state necessary for its Ntn catalytic mechanism. At physiological pH (7.4), the enzyme is entirely inactive.

-

3 mM Dithiothreitol (DTT): Causality: Maintains the critical Cys126 nucleophile in a reduced state, preventing oxidative cross-linking and enzyme inactivation.

-

0.1% Triton X-100 & 0.05% BSA: Causality: PAMCA is a highly lipophilic molecule. These surfactants prevent the substrate from forming micelles or precipitating out of the aqueous buffer, ensuring true Michaelis-Menten kinetics.

Step-by-Step Methodology

-

Enzyme Preparation: Dilute recombinant human NAAA (pre-activated via acid treatment) in the assay buffer to a final working concentration of 0.25 µg/mL.

-

Inhibitor Pre-Incubation: Dispense the enzyme solution into a black 96-well or 384-well microplate. Add test compounds (e.g., covalent inhibitors like AM9023 or non-covalent inhibitors like ARN19689) and incubate for 15 to 30 minutes at 37°C .

-

Validation Check: Always include a "No-Enzyme" blank (buffer + substrate) and a "Vehicle Control" (enzyme + DMSO).

-

-

Substrate Initiation: Add PAMCA (dissolved in DMSO) to a final concentration of 10 µM. Ensure the final DMSO concentration in the well does not exceed 5% to prevent protein denaturation.

-

Continuous Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously at

= 355 nm and -

Data Analysis: Calculate the initial velocity (

) by extracting the slope of the linear portion of the progress curve.

Why Continuous Kinetic Reading?

Relying on a single endpoint read is a critical failure point in fluorescent HTS. By monitoring the reaction continuously, you can instantly identify assay interference. If a test compound is auto-fluorescent, it will cause an immediate jump in the baseline fluorescence at

High-throughput fluorogenic assay workflow for screening NAAA inhibitors using PAMCA.

References

-

West JM, Zvonok N, Whitten KM, Vadivel SK, Bowman AL, Makriyannis A. "Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition." PLOS One.1

-

West JM, Whitten KM, Vadivel SK, Zvonok N, Makriyannis A. "Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase." PMC / NIH. 2

-

Vago R, et al. "Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes." MDPI. 3

-

Petracca R, et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." PMC / NIH. 4

Sources

- 1. Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition | PLOS One [journals.plos.org]

- 2. Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide. It is intended for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to establish a foundational understanding of the compound's cytotoxic potential, guiding subsequent, more detailed mechanistic studies.

Introduction: The Scientific Rationale for Cytotoxicity Screening

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a synthetic molecule that combines a 4-methylcoumarin core with a palmitamide side chain. The coumarin scaffold is a well-established pharmacophore present in numerous biologically active compounds, with derivatives exhibiting a wide range of activities, including anticancer and anti-inflammatory properties.[1][2][3] Many coumarin derivatives have been reported to induce cytotoxicity in various cancer cell lines, making this class of compounds a fertile ground for the development of new therapeutic agents.[4][5] The addition of a long-chain fatty amide, palmitamide, may influence the compound's lipophilicity, membrane permeability, and potential interactions with cellular targets.

A preliminary cytotoxicity screening is a critical first step in the preclinical assessment of any new chemical entity.[6][7] This initial evaluation aims to determine the concentration range at which the compound elicits a toxic response in cultured cells, typically quantified by the half-maximal inhibitory concentration (IC50).[7][8] The data generated from these assays are fundamental for:

-

Identifying potential therapeutic candidates: Compounds with potent and selective cytotoxicity against cancer cells are prioritized.

-

Guiding dose selection for further studies: Understanding the cytotoxic concentration range is crucial for designing subsequent in vivo experiments.

-

Early elimination of overtly toxic compounds: "Failing fast" saves resources by identifying compounds with unfavorable toxicity profiles at an early stage.[6]

This guide will detail a multi-assay approach to provide a more comprehensive and reliable initial assessment of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide's cytotoxicity.

Experimental Design: A Multi-Faceted Approach

A robust preliminary cytotoxicity screen should not rely on a single assay. Different assays measure distinct cellular parameters, and a multi-assay approach provides a more complete picture of the compound's effects. We will focus on three widely used and complementary assays: MTT, LDH, and Neutral Red.

Cell Line Selection: Choosing the Right Biological System

The choice of cell lines is paramount for obtaining relevant data.[9] For a preliminary screen of a novel compound with potential anticancer activity, a panel of cell lines is recommended, including both cancerous and non-cancerous cell lines to assess for selective toxicity.[6][7]

Recommended Cell Line Panel:

| Cell Line | Tissue of Origin | Type | Rationale |

| MCF-7 | Breast | Adenocarcinoma | A well-characterized, estrogen receptor-positive breast cancer cell line.[4] |

| HepG2 | Liver | Hepatocellular Carcinoma | Represents a common cancer type and is also used for assessing potential hepatotoxicity.[4][10][11] |

| A549 | Lung | Carcinoma | A standard model for lung cancer research.[4] |

| HEK293 | Embryonic Kidney | Non-cancerous | A commonly used "normal" cell line to assess general cytotoxicity and selectivity.[6][10] |

This panel provides a breadth of tissue origins and includes both cancerous and non-cancerous lines, allowing for an initial assessment of both efficacy and potential off-target toxicity.

Compound Preparation and Dosing

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a solid with a molecular weight of 413.6 g/mol .[12][13][14] Due to its predicted high LogP (a measure of lipophilicity), it is likely to be poorly soluble in aqueous media.[12]

Protocol for Stock Solution Preparation:

-